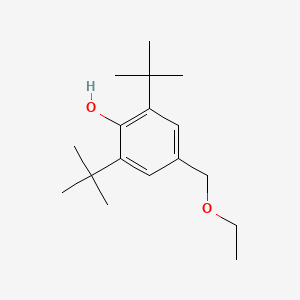

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-(ethoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-8-19-11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKUPWJWVMQSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563109 | |

| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-84-0 | |

| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Di-Tert-butyl-4-ethoxymethylphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of 2,6-di-tert-butyl-4-ethoxymethylphenol (CAS No. 3080-84-0), a sterically hindered phenolic compound. As a derivative of the widely recognized antioxidant butylated hydroxytoluene (BHT), this molecule holds significant interest for its role as a stabilizer, a synthetic intermediate, and a subject of study in material science and potentially in drug development. This guide elucidates its core physicochemical properties, spectral characteristics, synthesis, and fundamental reactivity. Particular emphasis is placed on the mechanistic underpinnings of its function as a radical scavenger. Furthermore, this guide furnishes detailed, field-tested protocols for its synthesis and for the evaluation of its antioxidant efficacy, providing researchers with actionable methodologies for laboratory application.

Introduction: The Significance of Sterically Hindered Phenols

Sterically hindered phenols are a cornerstone class of antioxidants, crucial for preventing oxidative degradation in a vast array of organic materials, from plastics and rubbers to petroleum products and pharmaceuticals.[1] Their defining structural feature is the presence of bulky alkyl groups, typically tert-butyl, at the ortho positions relative to the phenolic hydroxyl group.[2] This arrangement is not arbitrary; it is a masterful piece of chemical design that dictates the compound's efficacy. The steric bulk shields the hydroxyl group, enhancing its stability and modulating its reactivity to selectively target and neutralize destructive free radicals.[2]

2,6-Di-tert-butyl-4-ethoxymethylphenol belongs to this important class. It is structurally analogous to butylated hydroxytoluene (BHT), but with a key modification at the para-position: an ethoxymethyl group in place of a methyl group. This modification alters its physical properties, such as polarity and solubility, making it a unique tool for formulators and synthetic chemists. Understanding its detailed chemical profile is essential for leveraging its properties in advanced applications, including the design of novel materials or the development of stable pharmaceutical formulations.

Physicochemical and Thermal Properties

The physical characteristics of a compound govern its handling, formulation, and application. 2,6-Di-tert-butyl-4-ethoxymethylphenol is typically supplied as a white crystalline powder. [No specific citation available for this common knowledge] Its core properties are summarized below for rapid reference.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3080-84-0 | [3][4][5][6] |

| Molecular Formula | C₁₇H₂₈O₂ | [5] |

| Molecular Weight | 264.40 g/mol | [5] |

| Appearance | White crystalline powder | [No specific citation available for this common knowledge] |

| IUPAC Name | 2,6-di-tert-butyl-4-(ethoxymethyl)phenol | [6] |

| SMILES | CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | [6] |

| InChIKey | UCKUPWJWVMQSKH-UHFFFAOYSA-N | [6] |

Table 2: Thermal and Safety Data

| Property | Value | Source(s) |

| Melting Point | Data not consistently available. | |

| Boiling Point | Data not consistently available. | |

| Flash Point | Data not consistently available. |

Note: Specific thermal data points like melting and boiling points are not consistently reported across supplier databases for this specific compound. Researchers should consult the certificate of analysis for any specific batch.

Spectral Data & Structural Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A large singlet around δ 1.4 ppm, integrating to 18H, corresponding to the two equivalent tert-butyl groups.

-

A singlet around δ 5.0-5.5 ppm for the phenolic hydroxyl proton (this peak may be broad and its position can vary with concentration and solvent).

-

Two singlets in the aromatic region (δ 7.0-7.3 ppm), each integrating to 1H, for the two equivalent aromatic protons.

-

A singlet around δ 4.4 ppm for the benzylic methylene protons (-CH₂-O-).

-

A quartet around δ 3.5 ppm and a triplet around δ 1.2 ppm for the ethoxy group (-O-CH₂CH₃).

-

-

¹³C NMR: The carbon NMR would reveal:

-

Signals for the quaternary carbons of the tert-butyl groups (~34 ppm) and the methyl carbons (~30 ppm).

-

Aromatic carbon signals between δ 115-155 ppm.

-

A signal for the benzylic methylene carbon (~75 ppm) and signals for the ethoxy group carbons (~66 and ~15 ppm).

-

-

Mass Spectrometry (MS): Electron ionization MS would likely show a molecular ion peak (M⁺) at m/z 264. A prominent fragment would be the loss of an ethyl group (M-29) or an ethoxy group (M-45), and a characteristic peak at m/z 249 (M-15) corresponding to the loss of a methyl group from a tert-butyl substituent, leading to a stable benzylic cation.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band around 3600-3650 cm⁻¹ (characteristic of a sterically hindered phenol) and C-H stretching bands just below 3000 cm⁻¹. A strong C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.

Synthesis and Core Reactivity

Synthetic Pathway

The most logical and efficient synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol begins with a readily available precursor, 2,6-di-tert-butyl-4-methylphenol (BHT). The synthesis proceeds via a two-step sequence involving radical bromination followed by nucleophilic substitution. This pathway offers high yields and utilizes standard laboratory reagents.

Caption: Synthetic workflow for 2,6-di-tert-butyl-4-ethoxymethylphenol.

Causality of Experimental Choices:

-

Benzylic Bromination: The reaction starts with the selective bromination of the methyl group at the para-position of BHT. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing competitive aromatic bromination. A radical initiator like AIBN (azobisisobutyronitrile) or UV light is required to initiate the reaction. An inert solvent like carbon tetrachloride (CCl₄) is traditionally used.[10]

-

Williamson Ether Synthesis: The resulting benzylic bromide is an excellent electrophile. It readily undergoes an Sₙ2 reaction with an alkoxide nucleophile. Using sodium ethoxide in ethanol as the solvent provides both the nucleophile and a suitable reaction medium, leading to the formation of the desired ethoxymethyl ether bond. [No specific citation for this standard reaction]

The Antioxidant Mechanism: Radical Scavenging

The primary function of 2,6-di-tert-butyl-4-ethoxymethylphenol is to inhibit autoxidation processes by acting as a chain-breaking antioxidant.[1][2] This process is initiated by the donation of a hydrogen atom from its phenolic hydroxyl group to a highly reactive peroxy radical (ROO•), which is a key propagator of oxidative chain reactions.

Caption: The radical scavenging mechanism of a hindered phenol.

Mechanistic Insights:

-

Hydrogen Atom Transfer (HAT): The O-H bond in the phenol is weaker than the C-H bonds in the substrate being protected. The phenol donates its hydrogen atom to the peroxy radical, converting it into a much less reactive hydroperoxide (ROOH).[1][11]

-

Formation of a Stabilized Radical: This process generates a phenoxyl radical (ArO•). This is the critical step where steric hindrance plays its role. The bulky tert-butyl groups flanking the radical center prevent it from participating in further chain-propagating reactions.[2][12] Instead, the radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability ensures that the antioxidant itself does not become a pro-oxidant. The phenoxyl radical can then be terminated by reacting with another radical or undergoing dimerization.

Applications in Research and Industry

The unique structure of 2,6-di-tert-butyl-4-ethoxymethylphenol lends itself to several key applications:

-

Polymer and Elastomer Stabilization: Like its parent compound BHT, it serves as a primary antioxidant for plastics and rubbers (e.g., polyethylene, polypropylene, PVC), protecting them from degradation during high-temperature processing and long-term use.[2] The ethoxymethyl group can fine-tune its solubility and compatibility within different polymer matrices.

-

Fuel and Lubricant Additive: It can be used to prevent gum formation and oxidation in petroleum products, extending their shelf life and performance.[1]

-

Intermediate for Complex Synthesis: The ethoxymethyl group provides a handle for further chemical modification, making it a valuable building block for synthesizing more complex molecules, potentially including active pharmaceutical ingredients (APIs) where oxidative stability is a concern.[1]

Experimental Protocols

The following protocols are provided as a guide for laboratory work. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.

Protocol: Synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol

This protocol is adapted from analogous procedures for benzylic functionalization of BHT derivatives.

Materials:

-

4-Bromomethyl-2,6-di-tert-butylphenol

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (Na)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Drying tube (CaCl₂)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to the bromide) portion-wise. Allow the sodium to react completely to form sodium ethoxide.

-

Reaction: Dissolve 4-bromomethyl-2,6-di-tert-butylphenol (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the sodium ethoxide solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-cold saturated NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2,6-di-tert-butyl-4-ethoxymethylphenol.

Protocol: Evaluation of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and simple colorimetric method to evaluate the radical scavenging ability of phenolic compounds.[13][14]

Materials:

-

2,6-di-tert-butyl-4-ethoxymethylphenol

-

DPPH radical

-

Methanol or Ethanol

-

UV-Vis Spectrophotometer and cuvettes

-

Positive control (e.g., BHT, Trolox, or Ascorbic Acid)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution has a deep violet color and should be freshly prepared and kept in the dark to avoid degradation.[15][16]

-

Preparation of Sample Solutions: Prepare a series of dilutions of the test compound (2,6-di-tert-butyl-4-ethoxymethylphenol) and the positive control in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Assay:

-

In a series of test tubes, add a fixed volume of the DPPH solution (e.g., 2.0 mL).

-

Add a smaller volume of the sample solutions of varying concentrations (e.g., 1.0 mL) to the DPPH solution.

-

Prepare a blank sample containing only methanol instead of the antioxidant solution.

-

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[13] The violet color of the DPPH radical will fade in the presence of an antioxidant.[15]

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a UV-Vis spectrophotometer.[13][16]

-

Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Analysis: Plot the % Inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Safety and Handling

As with all chemicals, 2,6-di-tert-butyl-4-ethoxymethylphenol should be handled with care in a well-ventilated area, preferably a fume hood. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

References

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]

-

Kumar, S., & Sharma, S. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]

-

Kagan, V., Serbinova, E., & Packer, L. (n.d.). Generation and recycling of radicals from phenolic antioxidants. PubMed. [Link]

-

Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. [Link]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]

-

LookChem. (n.d.). Cas no 3080-84-0 (2,6-DI-Tert-butyl-4-ethoxymethyl-phenol). [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. [Link]

-

National Institutes of Health (NIH). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

-

National Institutes of Health (NIH). (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

-

SAGE Journals. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. [Link]

-

ResearchGate. (n.d.). The scheme for the synthesis of 2,6-di-tert-butyl-4-bromomethylphenol. [Link]

-

Royal Society of Chemistry. (2020). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Link]

- Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.

Sources

- 1. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. This compound | 3080-84-0 [chemicalbook.com]

- 4. 3080-84-0(this compound) | Kuujia.com [kuujia.com]

- 5. 3080-84-0|this compound|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | C16H26O2 | CID 6911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL(489-01-0) 1H NMR [m.chemicalbook.com]

- 9. 2,6-Ditert-butyl-4-ethylphenol(4130-42-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. stabilization-technologies.com [stabilization-technologies.com]

- 12. Generation and recycling of radicals from phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

2,6-DI-Tert-butyl-4-ethoxymethyl-phenol CAS number 3080-84-0

An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-ethoxymethyl-phenol (CAS: 3080-84-0): Properties, Synthesis, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3080-84-0), a sterically hindered phenolic antioxidant. We delve into its fundamental physicochemical properties, mechanism of action as a free-radical scavenger, plausible synthetic pathways, and key applications relevant to researchers, scientists, and professionals in drug development. The document highlights the compound's role not only as a stabilizer for organic materials but also as a valuable synthetic intermediate possessing a core structure with potential therapeutic relevance. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this compound in advanced research and development settings.

Introduction: The Significance of Sterically Hindered Phenols

Oxidative degradation is a ubiquitous challenge, compromising the integrity of everything from industrial polymers to pharmaceutical formulations. At the heart of this degradation are free-radical chain reactions. Sterically hindered phenolic compounds represent a premier class of antioxidants designed to interrupt these damaging processes. Their architecture, characterized by a hydroxyl group on a benzene ring flanked by bulky alkyl groups, is elegantly tailored for this function. The renowned antioxidant Butylated Hydroxytoluene (BHT) is a primary example of this molecular class.[1]

This compound belongs to this critical family of molecules. It is structurally analogous to BHT but features an ethoxymethyl (-CH₂OCH₂CH₃) substituent at the para-position instead of a methyl group. This modification alters its physical properties, such as polarity and solubility, making it a specialized tool for various applications. The two tert-butyl groups ortho to the hydroxyl moiety provide significant steric hindrance, which is fundamental to its antioxidant efficacy and stability.[2] This guide will explore the specific attributes of this compound, positioning it as a molecule of interest for both material protection and as a building block in the synthesis of more complex chemical entities.

Physicochemical Properties and Characterization

The precise identification and characterization of a chemical compound are foundational to its effective application. This compound is a white crystalline solid under standard conditions.[3] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3080-84-0 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₁₇H₂₈O₂ | [4][6] |

| Molecular Weight | 264.41 g/mol | [4][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 38-38.5 °C | [4][5] |

| Boiling Point | 162-163 °C (at 11 Torr) | [5] |

| Purity | Typically ≥97% | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ligroine, alcohols, and ethers. | [4][10] |

For rigorous validation, a multi-technique analytical approach is essential. The identity and purity of this compound are typically confirmed using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR analysis helps identify the key functional groups, notably the broad O-H stretch of the phenolic group and C-O stretches associated with the ether linkage.

-

Mass Spectrometry (MS): This technique confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure.

The Antioxidant Mechanism of Action: A Tale of Radical Scavenging

The efficacy of this compound as an antioxidant is rooted in its ability to function as a hydrogen-atom donor to neutralize chain-propagating free radicals.[2] This process is highly efficient due to the unique electronic and steric properties of the molecule.

The Causality Behind the Mechanism:

-

Hydrogen Donation: The process begins when the phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), such as a peroxy radical. This satisfies the radical's unstable electron configuration, converting it into a stable, non-radical species (RH).

-

Formation of a Stabilized Phenoxy Radical: Upon donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical.

-

Steric Shielding and Resonance Stabilization: This is the critical step where the molecular architecture becomes paramount. The two bulky tert-butyl groups flanking the oxygen atom provide a "steric shield," physically preventing the radical from participating in further undesirable chain reactions.[2] Furthermore, the unpaired electron on the oxygen atom is delocalized across the aromatic ring through resonance, significantly stabilizing the phenoxy radical and rendering it far less reactive than the initial radical it quenched. This stabilized radical can then be neutralized by reacting with another radical, terminating the oxidation chain.

The electron-donating nature of the alkyl groups (both tert-butyl and the para-substituent) enhances the electron density on the phenol ring, which can help stabilize the resulting radical.[2]

Caption: Free-radical scavenging mechanism of a hindered phenol.

Synthesis and Purification Workflow

While multiple synthetic routes to butylated hydroxytoluene (BHT) derivatives exist, a common and logical approach involves the functionalization of a 2,6-di-tert-butylphenol precursor.[11][12] A plausible and efficient method for preparing this compound is via the Williamson ether synthesis, starting from the commercially available 2,6-di-tert-butyl-4-hydroxymethylphenol.

Sources

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.3080-84-0 BOC Sciences United States [bocscichem.lookchem.com]

- 4. This compound CAS#: 3080-84-0 [m.chemicalbook.com]

- 5. This compound CAS#: 3080-84-0 [amp.chemicalbook.com]

- 6. This compound | 3080-84-0 [sigmaaldrich.com]

- 7. 3080-84-0(this compound) | Kuujia.com [kuujia.com]

- 8. This compound | 3080-84-0 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chembk.com [chembk.com]

- 11. nbinno.com [nbinno.com]

- 12. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol (CAS No. 3080-84-0), a sterically hindered phenolic compound of significant interest in industrial and pharmaceutical applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the structural rationale for its observed properties, offers a comparative analysis with closely related analogs, and provides detailed, field-proven experimental protocols for their determination. By grounding theoretical principles in practical methodology, this guide serves as an essential resource for understanding and utilizing this versatile molecule.

Introduction: The Significance of Sterically Hindered Phenols

Sterically hindered phenols are a cornerstone class of antioxidants, indispensable in preventing oxidative degradation in a vast array of materials, from polymers and elastomers to complex pharmaceutical formulations.[1] Their efficacy stems from a unique molecular architecture: a phenolic hydroxyl group, which acts as a potent hydrogen donor to neutralize chain-propagating free radicals, flanked by bulky alkyl groups (typically tert-butyl) at the ortho positions.[2] This steric hindrance is not an incidental feature; it is the key to the molecule's stability and function. It enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains and allowing it to act as a terminal radical scavenger.[3]

This compound belongs to this critical family of stabilizers. The substituent at the para position—in this case, an ethoxymethyl group—plays a crucial role in fine-tuning the molecule's physical properties, such as solubility, volatility, and compatibility with various matrices.[4] Understanding these properties is paramount for optimizing its performance, ensuring regulatory compliance, and unlocking its full potential in novel applications.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structure of this compound is defined by a central phenol ring with three key substituents that dictate its chemical behavior.

-

CAS Registry Number: 3080-84-0

-

IUPAC Name: 2,6-di-tert-butyl-4-(ethoxymethyl)phenol

-

SMILES: CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

The molecule's architecture, visualized below, highlights the phenolic hydroxyl group responsible for antioxidant activity, the two tert-butyl groups providing steric shielding, and the para-substituted ethoxymethyl group influencing its physical characteristics.

Core Physicochemical Properties: A Quantitative Overview

The utility of a molecule in any application is fundamentally governed by its physical and chemical properties. These values dictate its behavior in different environments, its compatibility with other substances, and the conditions under which it can be processed and stored.

| Property | Value | Method / Source |

| Melting Point | 38 - 38.5 °C | Experimental[6][7][8] |

| Boiling Point | 162 - 163 °C at 11 Torr | Experimental[6][7] |

| Water Solubility | Low (qualitative); quantitative data unavailable | Inferred from high LogP value |

| Partition Coefficient (LogP) | 4.992 | Predicted[9] |

| Acidity (pKa) | 11.81 ± 0.40 | Predicted[7][10] |

Analysis and Field Insights

-

Melting and Boiling Point: The low melting point indicates that the compound is a solid at standard room temperature but can be easily handled as a liquid with gentle heating, simplifying its incorporation into formulations. The boiling point, reported under vacuum, suggests it has relatively low volatility under standard atmospheric conditions, which is a desirable trait for a stabilizer in high-temperature processing applications to prevent its loss.

-

Solubility and Lipophilicity (LogP): The predicted high LogP value (4.992) confirms the molecule's lipophilic (oil-loving) and hydrophobic (water-fearing) nature.[9] This is a direct consequence of the large, nonpolar tert-butyl groups and the ethoxymethyl moiety. This high lipophilicity is a critical asset, as it ensures excellent solubility and miscibility in non-polar matrices like hydrocarbon-based polymers, oils, and lipids, which are often the very substrates requiring protection from oxidation.[4]

-

Acidity (pKa): The predicted pKa of ~11.81 is characteristic of a sterically hindered phenol.[7][10] The electron-donating alkyl groups and the steric hindrance around the hydroxyl group make the proton less acidic (i.e., harder to remove) than in unsubstituted phenol (pKa ≈ 10). This is crucial for its antioxidant function; the molecule must be able to donate a hydrogen atom (in a radical scavenging reaction) rather than a proton (in an acid-base reaction).

Comparative Analysis with Structural Analogs

To fully appreciate the role of the 4-ethoxymethyl substituent, it is instructive to compare its properties to those of its close chemical relatives. This comparison highlights how subtle changes in molecular structure can be used to tailor the physicochemical properties for specific applications.

| Compound | 4-Substituent | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP (Experimental) |

| Target Compound | -CH₂OCH₂CH₃ | 264.40 | 38 - 38.5 | 162-163 @ 11 Torr | 4.992 (Predicted)[9] |

| 2,6-Di-tert-butylphenol | -H | 206.33 | 34 - 37 | 253 @ 760 Torr | 4.92[11] |

| BHT (Butylated hydroxytoluene) | -CH₃ | 220.35 | 69 - 73 | 265 @ 760 Torr | 5.3[12] |

| 2,6-Di-tert-butyl-4-ethylphenol | -CH₂CH₃ | 234.38 | 43.5 - 45 | 272 @ 760 Torr | 5.7 (Computed)[13] |

| 2,6-Di-tert-butyl-4-methoxymethyl-phenol | -CH₂OCH₃ | 250.38 | 101 (rough estimate) | 353.51 (rough estimate) | 4.6 (Computed)[14][15] |

Analysis of Structure-Property Relationships:

-

The introduction of the ethoxymethyl group, compared to a simple hydrogen or methyl group (BHT), results in a lower melting point, making it a liquid at a more convenient temperature.

-

The ether linkage in the ethoxymethyl group introduces a degree of polarity that slightly lowers the predicted LogP compared to its alkyl-substituted counterparts (BHT and the 4-ethyl analog). This can be a strategic advantage, potentially improving its compatibility in systems with moderate polarity without significantly compromising its lipophilicity.

The Antioxidant Mechanism of Action

The primary role of this compound in preventing oxidative damage is through a radical scavenging mechanism. This process terminates the chain reactions that lead to material degradation.

The process unfolds in two key stages:

-

Initiation & Propagation: An initiator (e.g., heat, UV light) abstracts a hydrogen atom from a substrate molecule (RH), creating a reactive alkyl radical (R●). This radical rapidly reacts with oxygen to form a peroxy radical (ROO●). The peroxy radical is highly aggressive and will abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the destructive chain reaction.[2]

-

Chain Termination: this compound (ArOH) intervenes by donating its phenolic hydrogen atom to the peroxy radical (ROO●).[3] This action neutralizes the reactive radical, converting it into a stable hydroperoxide, and terminates the chain reaction. The antioxidant itself is converted into a phenoxy radical (ArO●). Due to the steric hindrance from the adjacent tert-butyl groups and resonance stabilization, this phenoxy radical is exceptionally stable and unreactive, preventing it from initiating new oxidation chains.[1]

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols. The OECD Guidelines for the Testing of Chemicals provide an internationally recognized framework for this purpose.[9] The following sections outline the core principles and step-by-step procedures for key analyses.

Protocol: Determination of Melting Point (Based on OECD 102)

The melting point is a fundamental property indicating purity. Differential Scanning Calorimetry (DSC) is a modern and precise method.[16][17]

-

Principle: DSC measures the difference in heat flow between the test sample and a reference as a function of temperature. The melting point is identified as the extrapolated onset temperature of the endothermic melting peak.

-

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Analytical balance (± 0.01 mg)

-

Aluminum sample pans and lids

-

Crimping press for sealing pans

-

High-purity indium standard for calibration

-

-

Procedure:

-

Calibration: Calibrate the instrument's temperature and enthalpy scale using a high-purity indium standard according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a crimping press. Prepare an empty, sealed pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the melting endotherm. Report the peak temperature as well. Perform the analysis in triplicate.

-

Protocol: Determination of Water Solubility (Based on OECD 105)

Given the compound's high lipophilicity, the Shake-Flask Method is appropriate for determining its low water solubility.[8][18]

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

-

Instrumentation:

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass flasks with stoppers

-

Validated analytical system for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

System Preparation: Add an amount of the test substance that is clearly in excess of its expected solubility to several flasks containing a known volume of reagent-grade water.

-

Equilibration: Place the flasks in a constant temperature shaker set to 20 ± 0.5 °C. Agitate the flasks for a preliminary period of 24 hours.

-

Equilibrium Confirmation: After 24, 48, and 72 hours, take samples from the aqueous phase. Before sampling, stop agitation and centrifuge the flasks at high speed to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear aqueous supernatant and analyze its concentration using a calibrated HPLC-UV method.

-

Solubility Determination: Equilibrium is reached when three consecutive measurements show no significant trend and are within ±15% of each other. The water solubility is the mean of these final measurements.

-

Protocol: Determination of Partition Coefficient (LogP) (Based on OECD 117)

The HPLC method is a rapid and reliable technique for determining the n-octanol/water partition coefficient (LogP or Log Kow) for compounds within the log range of 0 to 6.[1][10]

-

Principle: A strong correlation exists between a compound's retention time on a reverse-phase HPLC column and its LogP. The LogP of the test substance is determined by interpolation from a calibration curve constructed using reference standards with known LogP values.[2]

-

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Isocratic mobile phase (typically a methanol/water mixture)

-

Reference standards with certified LogP values spanning the expected range of the analyte.

-

-

Procedure:

-

Calibration Curve: Prepare solutions of at least 6 reference standards with known LogP values. Inject each standard onto the HPLC system and record its retention time (t_R_).

-

Dead Time (t₀) Determination: Determine the column dead time by injecting an unretained compound (e.g., thiourea).

-

Capacity Factor Calculation: For each reference standard, calculate the capacity factor (k) using the formula: k = (t_R_ - t₀) / t₀.

-

Calibration Plot: Plot log k versus the known log P for the reference standards. The plot should be linear with a correlation coefficient (r²) > 0.95.

-

Sample Analysis: Prepare a solution of this compound in the mobile phase and inject it onto the system to determine its retention time.

-

LogP Determination: Calculate the capacity factor (k) for the test substance. Using the linear regression equation from the calibration plot, interpolate the log P value for the test substance.

-

Safety and Handling

While specific toxicity data for this compound is limited, data from closely related hindered phenols, such as the methoxy variant, indicate that it should be handled with appropriate care. It may cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] Standard laboratory safety protocols should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly effective sterically hindered phenolic antioxidant. Its physicochemical profile, characterized by low volatility, a convenient melting point, and high lipophilicity, makes it exceptionally well-suited for stabilizing non-polar materials such as polymers, oils, and fats. The ethoxymethyl group at the para-position modulates its physical properties, differentiating it from other common antioxidants like BHT and providing unique compatibility characteristics. By employing standardized methodologies, such as the OECD guidelines detailed herein, researchers and developers can ensure the generation of high-quality, reproducible data, facilitating robust formulation development, risk assessment, and regulatory submission. This guide provides the foundational knowledge and practical protocols necessary to effectively characterize and utilize this important molecule.

References

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]

-

Molbase. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(ethoxymethyl)-. [Link]

-

Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. National Institutes of Health (NIH). [Link]

-

Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]

-

ChemBK. (n.d.). CAS 3080 Chemicals. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cas no 3080-84-0 (this compound). [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Analytical Methods. [Link]

-

Environmental Monitoring and Assessment. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-ethylphenol. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. [Link]

-

试剂仪器网. (n.d.). CAS列表- 化工字典. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylphenol. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol(88-27-7) 13C NMR [m.chemicalbook.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.tw]

- 8. oecd.org [oecd.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 11. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,6-Di-tert-butyl-4-ethylphenol | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | C16H26O2 | CID 6911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 18. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,6-Di-tert-butyl-4-ethoxymethylphenol: Molecular Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-ethoxymethylphenol (CAS No. 3080-84-0), a sterically hindered phenolic compound. By virtue of its molecular architecture, this compound is positioned as a potent antioxidant and stabilizer. This guide details its molecular structure, physicochemical properties, plausible synthesis pathways, and key applications relevant to researchers in materials science and drug development. The core functionality of this molecule lies in its ability to scavenge free radicals, thereby preventing oxidative degradation in a wide range of organic materials. The insights provided herein are intended to equip scientists and development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The identity and efficacy of 2,6-Di-tert-butyl-4-ethoxymethylphenol are rooted in its specific molecular configuration. It belongs to the class of hindered phenols, which are characterized by bulky alkyl groups flanking a phenolic hydroxyl group.

Molecular Structure

The structure consists of a central phenol ring substituted with two tertiary-butyl groups at positions 2 and 6. These bulky groups sterically hinder the hydroxyl group, a feature that is critical to its function as an antioxidant. An ethoxymethyl group is located at the 4-position (para) of the ring.

-

IUPAC Name: 2,6-di-tert-butyl-4-(ethoxymethyl)phenol[1]

-

SMILES String: CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[1]

Caption: 2D molecular structure of 2,6-Di-tert-butyl-4-ethoxymethylphenol.

Physicochemical Data

The key quantitative properties of this compound are summarized below. This data is essential for experimental design, formulation, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₈O₂ | [1] |

| Molecular Weight | 264.40 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Typical Purity | ≥96% | [1] |

| Storage Conditions | Room temperature, in a tightly sealed container | [3] |

Synthesis Pathway and Mechanism

Mechanistic Overview

While specific manufacturing protocols are often proprietary, the synthesis of 2,6-Di-tert-butyl-4-ethoxymethylphenol logically proceeds from the precursor 2,6-di-tert-butylphenol. A common and efficient method for introducing an alkoxymethyl group at the para-position of a phenol is a variation of the Mannich reaction or direct hydroxymethylation followed by etherification.

The process likely involves the reaction of 2,6-di-tert-butylphenol with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then etherified with ethanol under acidic or basic conditions to yield the final product. This multi-step, single-pot synthesis approach is favored in industrial settings for its efficiency and cost-effectiveness, as demonstrated in patents for analogous hindered phenols.[4][5][6]

Generalized Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of 2,6-Di-tert-butyl-4-ethoxymethylphenol. This process is designed to maximize yield while minimizing the formation of byproducts.

Caption: Generalized workflow for the synthesis of the target compound.

Core Functionality and Applications

Mechanism of Antioxidant Activity

The primary function of 2,6-Di-tert-butyl-4-ethoxymethylphenol is to act as a radical scavenger. Oxidative degradation of organic materials, whether in polymers, lubricants, or biological systems, proceeds via a free-radical chain reaction. This compound terminates the chain reaction through the following mechanism:

-

A free radical (R•) abstracts the hydrogen atom from the phenolic hydroxyl (-OH) group.

-

A stable, sterically hindered phenoxyl radical is formed. The bulky tert-butyl groups prevent this new radical from reacting with other molecules, effectively halting the degradation cascade.

-

The original aggressive free radical is neutralized into a stable molecule (RH).

This mechanism makes hindered phenols like this one highly effective stabilizers, even at low concentrations.

Applications in Research and Development

Given its structure, 2,6-Di-tert-butyl-4-ethoxymethylphenol is a valuable tool for researchers and developers.

-

Polymer and Materials Science: It can be used as a stabilizer to enhance the thermal and oxidative stability of polymers, plastics, and rubbers, extending their service life and performance.[7]

-

Pharmaceutical Development: As an antioxidant, it can protect active pharmaceutical ingredients (APIs) and excipients from oxidative degradation, ensuring drug product stability and shelf-life. Related hindered phenols have been investigated for their potential therapeutic effects, including anti-inflammatory properties.[8][9]

-

Cosmetics and Food Science: Analogous compounds are widely used to prevent the oxidation of fats and oils in cosmetics and food products, preserving their quality and preventing rancidity.[4]

Experimental Protocol: Purity Assessment by GC-MS

To ensure the quality and integrity of 2,6-Di-tert-butyl-4-ethoxymethylphenol for experimental use, its purity must be verified. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose, providing both separation and structural identification.

Objective: To determine the purity of a sample of 2,6-Di-tert-butyl-4-ethoxymethylphenol and identify any potential impurities.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a certified reference standard of 2,6-Di-tert-butyl-4-ethoxymethylphenol.

-

Dissolve in 10 mL of a high-purity solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Prepare a series of dilutions for calibration if quantitative analysis is required.

-

-

Sample Preparation:

-

Prepare a sample solution at the same concentration (1 mg/mL) as the primary standard, using the same solvent.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis and Interpretation:

-

Inject 1 µL of the standard solution to determine the retention time and confirm the mass spectrum of the pure compound. The molecular ion peak (m/z 264.4) should be visible, along with characteristic fragment ions.

-

Inject 1 µL of the sample solution.

-

Compare the chromatogram of the sample to the standard. The purity can be calculated based on the peak area percentage of the main component.

-

Analyze the mass spectra of any minor peaks to identify potential impurities, such as unreacted starting materials or byproducts.

-

Safety, Handling, and Storage

Working with any chemical requires adherence to strict safety protocols. The information below is based on data for structurally similar hindered phenols and represents best practices.[10][11][12]

Hazard Identification

| Hazard Type | Description | Precautionary Action |

| Skin Irritation | May cause skin irritation upon direct contact.[13][14] | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |

| Eye Irritation | May cause serious eye irritation.[13][14] | Wear chemical safety goggles. |

| Inhalation | Inhalation of dust may cause respiratory irritation.[15] | Handle in a well-ventilated area or a chemical fume hood. |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat when handling the compound.[10]

-

Ventilation: Use in a well-ventilated laboratory. Avoid generating dust.[10]

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust creation. Place in a sealed container for disposal.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[10][12]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials to ensure its long-term stability.[3]

Conclusion

2,6-Di-tert-butyl-4-ethoxymethylphenol is a specialized chemical with significant potential as an antioxidant and stabilizer. Its unique molecular structure, featuring sterically hindering tert-butyl groups, provides high efficacy in terminating free-radical chain reactions. For researchers and developers in pharmaceuticals, materials science, and other fields, this compound represents a valuable tool for enhancing the stability and longevity of their products. Proper understanding of its properties, handling requirements, and analytical methods is paramount to leveraging its full potential safely and effectively.

References

-

Human Metabolome Database. Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). [Link]

-

PubChem. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. [Link]

-

Carl Roth. Safety Data Sheet: 2,4-Di-tert-butylphenol. [Link]

- Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

- Google Patents. EP0116712A1 - Synthesis of hindered phenols.

-

The Pherobase. Synthesis - 2,6-dibutyl-4me-phenol | C15H24O. [Link]

-

NIST WebBook. Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-. [Link]

- Google Patents. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol.

-

ResearchGate. 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY | Request PDF. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,6-DI-TERT-BUTYL-4-ETHOXYMETHYL-PHENOL | 3080-84-0 [chemicalbook.com]

- 3. This compound, CasNo.3080-84-0 BOC Sciences United States [bocscichem.lookchem.com]

- 4. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2,6-二叔丁基-4-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2 6-Di-tert-Butyl-4-Methylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. fishersci.com [fishersci.com]

- 14. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | C16H26O2 | CID 6911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemos.de [chemos.de]

An In-depth Technical Guide on 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol: Synthesis, Antioxidant Mechanisms, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol, a sterically hindered phenolic compound with significant potential as an antioxidant in pharmaceutical and drug development applications. We will delve into its chemical identity, a detailed synthesis protocol, its mechanism of action as a radical scavenger, and methodologies for evaluating its antioxidant efficacy.

Chemical Identity and Physicochemical Properties

The subject of this guide is the compound with the IUPAC name 2,6-di-tert-butyl-4-(ethoxymethyl)phenol . It belongs to the class of sterically hindered phenols, which are known for their antioxidant properties. The bulky tert-butyl groups at the ortho positions to the hydroxyl group are a key structural feature that enhances its stability and modulates its reactivity.

| Property | Value | Source |

| IUPAC Name | 2,6-di-tert-butyl-4-(ethoxymethyl)phenol | [1][2] |

| CAS Number | 3080-84-0 | [2] |

| Molecular Formula | C₁₇H₂₈O₂ | [3] |

| Molecular Weight | 264.41 g/mol | [2] |

| Appearance | White crystalline powder | [4] |

| Purity | ≥97% | [3][4] |

| Canonical SMILES | CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | [2] |

| InChI Key | UCKUPWJWVMQSKH-UHFFFAOYSA-N | [2] |

Synthesis of 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol

The synthesis of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol can be achieved through a two-step process starting from the readily available 2,6-di-tert-butyl-4-methylphenol, a close analog of the widely used antioxidant Butylated Hydroxytoluene (BHT).[5] The methodology is adapted from the synthesis of its methoxy analogue.[6]

Step 1: Synthesis of 4-Bromomethyl-2,6-di-tert-butylphenol

This initial step involves the bromination of the methyl group of 2,6-di-tert-butyl-4-methylphenol using N-Bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butyl-4-methylphenol (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (1 equivalent) to the solution.

-

Initiate the reaction by adding a catalytic amount of a radical initiator like benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromomethyl-2,6-di-tert-butylphenol.

-

Purify the product by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol

The second step is a nucleophilic substitution reaction where the bromide in 4-bromomethyl-2,6-di-tert-butylphenol is displaced by an ethoxy group from ethanol.

Experimental Protocol:

-

Dissolve the purified 4-bromomethyl-2,6-di-tert-butylphenol (1 equivalent) in an excess of ethanol, which acts as both the solvent and the nucleophile.[6]

-

Stir the solution at room temperature. The reaction is typically facile due to the reactive nature of the benzylic bromide.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a non-polar solvent like diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the final product, 2,6-di-tert-butyl-4-(ethoxymethyl)phenol.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram:

Caption: A two-step synthesis of the target compound.

Mechanism of Antioxidant Action

The antioxidant activity of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol stems from its ability to act as a radical scavenger. This is a characteristic feature of hindered phenols like BHT.[5][7] The primary mechanism is through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a reactive free radical.[8]

The process can be summarized as follows:

-

Initiation: A free radical (R•) is generated in the system, which can be a lipid peroxyl radical in a biological membrane or a drug formulation.

-

Propagation: This radical can then react with an organic substrate (e.g., a lipid or a drug molecule, LH), abstracting a hydrogen atom and creating a new radical (L•), which then reacts with oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, propagating the chain reaction of oxidation.

-

Termination: 2,6-di-tert-butyl-4-(ethoxymethyl)phenol (ArOH) intervenes in the propagation step by donating its phenolic hydrogen atom to the peroxyl radical (LOO•), thus neutralizing it and forming a stable phenoxyl radical (ArO•).[5]

LOO• + ArOH → LOOH + ArO•

The resulting phenoxyl radical is significantly stabilized by two factors:

-

Steric Hindrance: The two bulky tert-butyl groups at the ortho positions physically shield the radical oxygen, preventing it from participating in further chain-propagating reactions.

-

Resonance Delocalization: The unpaired electron can be delocalized over the benzene ring, further contributing to its stability.

This stable phenoxyl radical can then react with another peroxyl radical to form non-radical products, effectively terminating the oxidative chain reaction.[5]

LOO• + ArO• → Non-radical products

Antioxidant Mechanism Diagram:

Caption: The antioxidant mechanism of the hindered phenol.

Evaluation of Antioxidant Activity

To quantify the antioxidant potential of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol, several in vitro assays can be employed. The DPPH radical scavenging assay and the lipid peroxidation inhibition assay are two commonly used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[3]

Experimental Protocol:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Preparation of test samples: Prepare a series of concentrations of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol in methanol.

-

Assay procedure:

-

In a microplate or cuvette, add a fixed volume of the DPPH solution.

-

Add varying concentrations of the test compound.

-

As a positive control, use a known antioxidant like BHT or Trolox.

-

As a blank, use methanol instead of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like linoleic acid or biological samples such as erythrocyte membranes.[9]

Experimental Protocol (using the thiobarbituric acid reactive substances - TBARS method):

-

Preparation of lipid source: Prepare a suspension of a lipid source, such as a linoleic acid emulsion or isolated erythrocyte ghosts.

-

Induction of peroxidation: Induce lipid peroxidation using an initiator like ferrous sulfate (FeSO₄) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Preparation of test samples: Prepare different concentrations of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol.

-

Assay procedure:

-

To the lipid suspension, add the test compound at various concentrations.

-

Add the peroxidation initiator.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

-

Measurement of malondialdehyde (MDA):

-

Add thiobarbituric acid (TBA) reagent to the reaction mixture.

-

Heat the mixture in a boiling water bath for a set time (e.g., 20 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated as:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control (with the initiator but without the antioxidant) and A_sample is the absorbance of the test sample.

-

IC₅₀ determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Antioxidant Assay Workflow:

Caption: A workflow for evaluating antioxidant activity.

Analytical Characterization

The identity and purity of the synthesized 2,6-di-tert-butyl-4-(ethoxymethyl)phenol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show the characteristic absorption bands for the functional groups present, such as the O-H stretch of the phenol and the C-O-C stretch of the ether.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.

Applications in Drug Development

Sterically hindered phenols like 2,6-di-tert-butyl-4-(ethoxymethyl)phenol are valuable in drug development for several reasons:

-

Excipient for Drug Stability: They can be used as antioxidants in drug formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby extending the shelf life of the product.[7]

-

Protection of Biological Molecules: In research settings, they can be used to protect sensitive biological molecules from oxidative damage during experiments.

-

Potential Therapeutic Agents: Some phenolic compounds have shown biological activities beyond their antioxidant properties, including anti-inflammatory and anti-cancer effects.[10] The therapeutic potential of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol would require further investigation.

Safety Considerations

Conclusion

2,6-di-tert-butyl-4-(ethoxymethyl)phenol is a promising antioxidant with a well-defined structure and a clear mechanism of action. Its synthesis is achievable from common starting materials, and its antioxidant efficacy can be readily evaluated using standard in vitro assays. For researchers and professionals in drug development, this compound represents a valuable tool for enhancing the stability of formulations and a potential starting point for the discovery of new therapeutic agents. Further studies are warranted to fully characterize its biological activities and safety profile.

References

- 1. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of Hindered Phenols: A Focus on 2,6-Di-Tert-butyl-4-ethoxymethylphenol

This guide provides a comprehensive examination of the core mechanisms by which sterically hindered phenols, exemplified by 2,6-di-tert-butyl-4-ethoxymethylphenol, function as potent antioxidants. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a superficial overview to explore the nuanced interplay of molecular structure, radical stabilization, and reaction kinetics that define the efficacy of this critical class of compounds.

The Fundamental Principle: A Controlled Intervention in Radical Chain Reactions

At its core, the utility of a hindered phenol lies in its ability to intercept and neutralize highly reactive free radicals, which are the primary drivers of oxidative degradation in both biological and industrial systems.[1][2] Unlike simple phenols, the "hindered" architecture provides a unique combination of reactivity and stability, allowing for efficient termination of radical chain reactions without propagating new ones.[1][3][4]

The Primary Mechanism: Hydrogen Atom Transfer (HAT)

The principal antioxidant action of hindered phenols is a process known as Hydrogen Atom Transfer (HAT). In this mechanism, the phenolic compound (ArOH) donates the hydrogen atom from its hydroxyl group to a reactive free radical, most commonly a peroxyl radical (ROO•), which is a key intermediate in autoxidation.[5][6]

Reaction: ArOH + ROO• → ArO• + ROOH

The causality behind this reaction's effectiveness is twofold:

-

Deactivation: It converts the aggressive, chain-propagating peroxyl radical (ROO•) into a more stable, non-radical hydroperoxide (ROOH).[4]

-

Formation of a Stabilized Radical: The process generates a phenoxyl radical (ArO•) which is significantly less reactive than the initial radical due to steric shielding and resonance delocalization.[4][7]

The Indispensable Role of Steric Hindrance

The defining feature of hindered phenols is the presence of bulky alkyl groups, typically tert-butyl groups, at the ortho positions (positions 2 and 6) relative to the hydroxyl group.[1][2] These groups are not mere structural artifacts; they are essential to the antioxidant's function.

-

Shielding the Phenoxyl Radical: Once the phenoxyl radical is formed, the ortho tert-butyl groups act as physical shields.[2][3][8] This steric hindrance dramatically reduces the radical's ability to abstract a hydrogen atom from a nearby substrate molecule (e.g., a polymer chain or a lipid), a process which would otherwise initiate a new degradation chain.[6]

-

Preventing Undesirable Dimerization: The bulky groups also direct the potential dimerization pathways of the phenoxyl radical, favoring the formation of stable C-C or C-O coupled products over unstable O-O dimers.[8]

Resonance Stabilization of the Phenoxyl Radical

Upon donating its hydrogen atom, the resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. The electron density is shifted to the ortho and para positions, creating multiple resonance structures. This distribution of the radical character significantly lowers the energy of the species, rendering it less reactive and less likely to propagate oxidation.[4][8]

Caption: Termination pathways for the stabilized phenoxyl radical.

Structural Analysis of 2,6-Di-Tert-butyl-4-ethoxymethylphenol

The specific antioxidant efficacy of this molecule is a direct result of its unique combination of substituents on the phenol ring.

-

2,6-Di-tert-butyl Groups: As detailed above, these provide the essential steric hindrance that stabilizes the phenoxyl radical and defines the molecule as a "hindered phenol". [2][6]* 4-Ethoxymethyl Group (-CH₂OCH₂CH₃): This group at the para position influences the molecule's properties in several ways:

-

Electronic Effect: It acts as a weak electron-donating group, which can further help to stabilize the positive charge character that develops on the ring in the transition state of hydrogen donation, subtly enhancing reactivity.

-

Physical Properties: The ethoxymethyl tail increases the molecule's molecular weight and lipophilicity compared to its simpler analog, BHT (2,6-di-tert-butyl-4-methylphenol). This modification can improve its solubility and retention in non-polar media such as plastics, oils, and cellular membranes, which is a critical factor for its practical application. [9]

Feature Butylated Hydroxytoluene (BHT) 2,6-Di-Tert-butyl-4-ethoxymethylphenol Significance Ortho Groups Two tert-butyl Two tert-butyl Provides core steric hindrance and radical stability. Para Group -CH₃ (Methyl) -CH₂OCH₂CH₃ (Ethoxymethyl) Influences polarity, solubility, and compatibility. Molecular Weight 220.35 g/mol 278.44 g/mol Higher MW can lead to lower volatility and better retention. | Predicted LogP | ~5.1 | ~5.8 | Increased lipophilicity for better performance in non-polar media. |

-

Experimental Validation: Protocols for Assessing Antioxidant Capacity

To quantify and validate the antioxidant activity of compounds like 2,6-di-tert-butyl-4-ethoxymethylphenol, standardized in vitro assays are essential. These protocols create a self-validating system when performed with appropriate controls.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. [10]The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm. [11][12] Causality of Choice: The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging potential of compounds. [12]The stability of the DPPH radical allows for a reproducible and straightforward measurement of the HAT capacity. [10] Step-by-Step Methodology (96-Well Plate Format):

-

Reagent Preparation:

-

DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.

-

DPPH Working Solution (~0.1 mM): Dilute the stock solution with the same solvent to obtain an absorbance of 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily and protect it from light. [10][11] * Test Compound Stock Solution (e.g., 10 mM): Dissolve 2,6-di-tert-butyl-4-ethoxymethylphenol in a suitable solvent (e.g., methanol, ethanol).

-

Positive Control: Prepare a stock solution of a known antioxidant like Trolox or BHT.

-

-

Assay Procedure:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the test compound, serially diluted to various concentrations, to the sample wells.

-

Add 100 µL of the positive control, serially diluted, to its respective wells.

-

For the blank control, add 100 µL of the solvent instead of the sample.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [11]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader. [11] * Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 [10] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting % scavenging against the compound concentration.

-

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a stable blue-green chromophore. [13]The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured spectrophotometrically at 734 nm. [13] Causality of Choice: The ABTS radical is soluble in both aqueous and organic media, making this assay versatile for testing both hydrophilic and lipophilic compounds. [13]It provides a complementary assessment to the DPPH assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-